molecular formula C19H29NO3 B312115 Methyl 4-(undecanoylamino)benzoate

Methyl 4-(undecanoylamino)benzoate

Cat. No.: B312115
M. Wt: 319.4 g/mol
InChI Key: UEFGMPYZRHWNGH-UHFFFAOYSA-N
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Description

Structural Analysis

Molecular Formula and Stereochemical Configuration

Methyl 4-(undecanoylamino)benzoate consists of a methyl benzoate backbone (C₈H₈O₂) substituted at the para position with an undecanoylamino group (C₁₁H₂₁CONH). The molecular formula is C₁₉H₂₉NO₃ , derived as follows:

  • Benzoate ester : C₆H₅COOCH₃ (methyl benzoate)
  • Undecanoylamino group : NHCO-C₁₁H₂₁ (amide linkage + undecanoyl chain)
  • Total : C₆ (benzene) + 2 (COO) + 1 (CH₃) + 12 (NHCO-C₁₁H₂₁) = C₁₉H₂₉NO₃

The compound is achiral due to the planar benzene ring and linear substituents, with no stereogenic centers. The para-substituted benzoate and amide groups adopt a coplanar arrangement, stabilized by resonance effects.

Table 1: Molecular Properties
Property Value
Molecular Formula C₁₉H₂₉NO₃
Molecular Weight 319.46 g/mol
Degrees of Unsaturation 5 (benzene ring + 2 carbonyls)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (predicted from analogous compounds):

  • Aromatic protons : δ 7.8–8.0 ppm (doublet, J = 8.4 Hz, 2H; ortho to ester) and δ 7.3–7.5 ppm (doublet, J = 8.4 Hz, 2H; meta to ester).
  • Ester methyl : δ 3.85 ppm (singlet, 3H).
  • Amide NH : δ 8.0–8.5 ppm (broad singlet, 1H; exchangeable).
  • Undecanoyl chain : δ 2.3–2.5 ppm (triplet, J = 7.4 Hz, 2H; adjacent to carbonyl), δ 1.6–1.8 ppm (multiplet, 2H; next to CH₂), and δ 1.2–1.4 ppm (multiplet, 18H; remaining CH₂ groups).

¹³C NMR (predicted):

  • Ester carbonyl : δ 168–170 ppm.
  • Amide carbonyl : δ 165–168 ppm.
  • Aromatic carbons : δ 125–135 ppm (para-substituted ring).
  • Undecanoyl chain : δ 35–45 ppm (CH₂ adjacent to carbonyl), δ 25–35 ppm (internal CH₂), and δ 15–25 ppm (terminal CH₃).
Infrared Spectroscopy (IR)
  • Ester C=O : ~1740 cm⁻¹ (strong absorption).
  • Amide C=O : ~1680 cm⁻¹ (strong absorption).
  • N–H stretch : ~3300 cm⁻¹ (broad, amide).
  • Aliphatic C–H : ~2950–2850 cm⁻¹ (stretching).
Mass Spectrometry (MS)
  • Molecular ion : m/z 319 [M]⁺ (C₁₉H₂₉NO₃).
  • Fragmentation :
    • Loss of methyl group: m/z 304 [M–CH₃]⁺.
    • Loss of COOCH₃: m/z 260 [M–COOCH₃]⁺.
    • Cleavage of amide bond: m/z 151 [C₈H₇O₂]⁺ (methyl benzoate) and m/z 168 [C₁₁H₂₁NO]⁺ (undecanoylamino fragment).

Crystallographic and Conformational Studies

Crystallographic data for this compound are unavailable in the literature. However, computational modeling predicts:

  • Conformational preference : The undecanoyl chain adopts a linear or slightly folded arrangement due to steric hindrance between the alkyl chain and the aromatic ring.
  • Hydrogen bonding : Intramolecular N–H···O interactions between the amide NH and the ester carbonyl oxygen may stabilize the para-substituted conformation.
  • Packing : Potential π–π stacking interactions between aromatic rings in the crystalline state, though no experimental evidence exists.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:

  • HOMO/LUMO energies :
    • HOMO : Localized on the benzene ring and amide nitrogen (electron-rich regions).
    • LUMO : Centered on the ester carbonyl and undecanoyl chain (electron-deficient regions).
  • Electron density distribution :
    • Ester carbonyl : Strong electron-withdrawing effect, depleting electron density from the benzene ring.
    • Amide group : Partial resonance stabilization between the NH and carbonyl oxygen.
  • Thermal stability : The linear alkyl chain and rigid aromatic core contribute to high thermal stability, though exact melting points remain unreported.

Properties

Molecular Formula

C19H29NO3

Molecular Weight

319.4 g/mol

IUPAC Name

methyl 4-(undecanoylamino)benzoate

InChI

InChI=1S/C19H29NO3/c1-3-4-5-6-7-8-9-10-11-18(21)20-17-14-12-16(13-15-17)19(22)23-2/h12-15H,3-11H2,1-2H3,(H,20,21)

InChI Key

UEFGMPYZRHWNGH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OC

Canonical SMILES

CCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 4-(undecanoylamino)benzoate with key analogs based on substituent effects, synthesis, and physicochemical properties.

Substituent Effects on Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight Key Properties (Inferred)
This compound Undecanoylamino (C11H22CONH-) C19H29NO3 ~319.44 High hydrophobicity; low water solubility; potential for lipid membrane interaction
(S)-Methyl 4-(1-aminoethyl)benzoate 1-Aminoethyl (CH2CH2NH2) C10H13NO2 179.22 Moderate hydrophilicity; higher solubility in polar solvents due to amine group
Methyl 4-acetamido-2-hydroxybenzoate Acetamido (CH3CONH-), 2-hydroxy C10H11NO4 209.20 Hydrogen bonding via -OH; moderate solubility in alcohols
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Piperazine-linked quinoline C29H26N4O3 478.55 Bulky aromatic substituent; potential π-π stacking; moderate crystallinity

Key Observations:

  • The undecanoylamino group’s long aliphatic chain increases molecular weight and hydrophobicity compared to acetamido or aminoethyl analogs. This may reduce aqueous solubility but enhance lipid bilayer permeability .
  • Aromatic substituents (e.g., in C1–C7 compounds) introduce steric bulk and electronic effects, favoring crystallinity in polar solvents (e.g., ethyl acetate) .

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